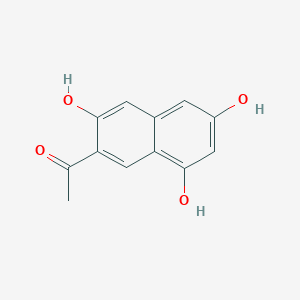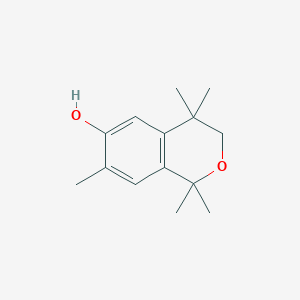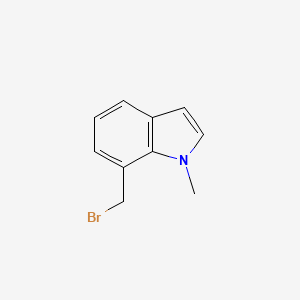![molecular formula C11H11ClN2O B11885822 (S)-8-Chloro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B11885822.png)
(S)-8-Chloro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-8-Chloro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one is a complex organic compound with a unique structure that includes a chloro-substituted tetrahydropyrroloquinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-8-Chloro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-8-Chloro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
(S)-8-Chloro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-8-Chloro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chloro-substituted tetrahydropyrroloquinoxalines and related heterocyclic compounds.
Uniqueness
What sets (S)-8-Chloro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one apart is its specific stereochemistry and the presence of the chloro substituent, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific investigations and applications.
Properties
Molecular Formula |
C11H11ClN2O |
|---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
(3aS)-8-chloro-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one |
InChI |
InChI=1S/C11H11ClN2O/c12-7-3-4-8-10(6-7)14-5-1-2-9(14)11(15)13-8/h3-4,6,9H,1-2,5H2,(H,13,15)/t9-/m0/s1 |
InChI Key |
PDHONWBJNNMNLJ-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H]2C(=O)NC3=C(N2C1)C=C(C=C3)Cl |
Canonical SMILES |
C1CC2C(=O)NC3=C(N2C1)C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4E)-4-[(2-methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B11885749.png)




![[3-[(1R)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate](/img/structure/B11885788.png)






